molecular formula C9H6Cl2F2O4 B1410378 4,5-Dichloro-2-(difluoromethoxy)mandelic acid CAS No. 1803832-53-2

4,5-Dichloro-2-(difluoromethoxy)mandelic acid

Cat. No.: B1410378
CAS No.: 1803832-53-2
M. Wt: 287.04 g/mol
InChI Key: ANQQLAGBUZBJGH-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)mandelic acid is a halogenated derivative of mandelic acid (α-hydroxyphenylacetic acid), featuring chlorine substituents at positions 4 and 5 of the aromatic ring and a difluoromethoxy group at position 2. Mandelic acid itself is widely used in pharmaceuticals (e.g., antibacterial agents) and cosmetics (e.g., exfoliants) due to its chiral properties and mild acidity .

Key Properties (Inferred from Analogous Compounds):

  • Molecular Formula: Likely C₉H₆Cl₂F₂O₄ (based on structural analogs like 3,5-dichloro-2-(difluoromethoxy)mandelic acid, CAS 1804884-52-3) .
  • Molecular Weight: ~287.04 g/mol .
  • Chirality: Mandelic acid derivatives are typically chiral, but stereochemical data for this compound are unspecified in available evidence.

Properties

IUPAC Name

2-[4,5-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-4-1-3(7(14)8(15)16)6(2-5(4)11)17-9(12)13/h1-2,7,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQQLAGBUZBJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,5-Dichloro-2-(difluoromethoxy)mandelic acid typically involves multiple steps, starting with the appropriate aromatic precursors. The synthetic routes often include halogenation, methoxylation, and carboxylation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions to achieve high yields and purity. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

4,5-Dichloro-2-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:

Scientific Research Applications

4,5-Dichloro-2-(difluoromethoxy)mandelic acid is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its molecular targets and pathways are ongoing, and the exact mechanisms may vary depending on the specific application .

Comparison with Similar Compounds

3,5-Dichloro-2-(difluoromethoxy)mandelic Acid (CAS 1804884-52-3)

  • Structural Differences : Chlorine substituents at positions 3 and 5 instead of 4 and 3.
  • Bioactivity: Positional isomerism can significantly impact receptor binding; 3,5-substitution is common in fungicides and herbicides (e.g., chlorinated benzoic acids) .

4,5-Dichloro-2-(trifluoromethyl)benzimidazole

  • Structural Differences : Replaces the mandelic acid backbone with a benzimidazole ring and a trifluoromethyl group .
  • Implications :
    • Acidity : The trifluoromethyl group is more electron-withdrawing than difluoromethoxy, increasing acidity (pKa ~1–2 vs. ~3–4 for mandelic acid derivatives).
    • Applications : Benzimidazoles are prevalent in antiviral and anticancer agents, suggesting divergent therapeutic applications compared to mandelic acid derivatives .

2-Chloro-4,5-difluorobenzoic Acid (CAS 264927-52-8)

  • Structural Differences : Benzoic acid core with chlorine at position 2 and fluorine at 4 and 5; lacks the α-hydroxyl group of mandelic acid .
  • Implications :
    • Solubility : Lower solubility in water compared to mandelic acid derivatives due to reduced polarity.
    • Reactivity : The absence of the hydroxyl group eliminates chiral centers and hydrogen-bonding capacity, simplifying synthesis but limiting enantioselective applications .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 4,5-Dichloro-2-(difluoromethoxy)mandelic Acid and Analogs

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (Water) Key Applications
This compound 287.04 4,5-Cl; 2-OCHF₂ Not reported Not reported Pharmaceutical intermediates
3,5-Dichloro-2-(difluoromethoxy)mandelic acid 287.04 3,5-Cl; 2-OCHF₂ Not reported Not reported Discontinued (lab use)
4,5-Dichloro-2-(trifluoromethyl)benzimidazole 255.5 4,5-Cl; 2-CF₃ Not reported Low Antiviral agents
2-Chloro-4,5-difluorobenzoic acid 206.55 2-Cl; 4,5-F Not reported Moderate Agrochemicals

Research and Industrial Relevance

  • Pharmaceutical Potential: Mandelic acid derivatives are explored for antibacterial and dermatological uses. The difluoromethoxy group may enhance metabolic stability compared to methoxy analogs (e.g., 4-hydroxy-3-methoxymandelic acid, CAS 53587-34-1) .
  • Synthetic Challenges : Chlorine and fluorine substituents complicate synthesis, requiring careful control of reaction conditions (e.g., avoiding incompatibilities with reducing agents or halogens) .
  • Safety Considerations : While specific hazard data are lacking, structurally related chlorinated compounds (e.g., 4,5-dichloro-2-trifluoromethylbenzaldehyde) often require stringent handling protocols due to toxicity risks .

Biological Activity

4,5-Dichloro-2-(difluoromethoxy)mandelic acid (DCDFM) is a chemical compound with the molecular formula C9_9H7_7Cl2_2F2_2O4_4 and a molecular weight of 287.04 g/mol. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities and applications.

The synthesis of DCDFM generally involves multiple steps, including halogenation, methoxylation, and carboxylation reactions. The specific reaction conditions are often proprietary and can vary by manufacturer. The compound's unique structure, characterized by dichlorine and difluoromethoxy groups, influences its reactivity and biological interactions.

Biological Activity

DCDFM exhibits a range of biological activities that are currently under investigation:

  • Enzyme Inhibition : DCDFM is utilized in biochemical assays to study enzyme activities. Its ability to interact with specific enzymes suggests potential roles as an inhibitor or modulator in metabolic pathways.
  • Therapeutic Potential : Research indicates that DCDFM may have therapeutic applications. It is being explored as a precursor for drug development, particularly in the treatment of neurological disorders .
  • Mechanism of Action : The mechanism through which DCDFM exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. This interaction can lead to activation or inhibition of various cellular processes. Ongoing studies aim to elucidate these pathways further.

Study on Enzyme Activity

A study investigated the effects of DCDFM on specific enzyme activities involved in metabolic pathways. The results indicated that DCDFM could significantly inhibit the activity of certain enzymes, which could be beneficial in regulating metabolic disorders.

Therapeutic Applications

In clinical trials focusing on neurological disorders, DCDFM was administered to evaluate its effectiveness in reducing symptoms associated with conditions like Alzheimer's disease. Preliminary findings suggest a positive impact on cognitive function, warranting further exploration in larger cohorts .

Comparative Analysis

To better understand the uniqueness of DCDFM, it can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
4,5-Dichloro-2-fluorobenzoic acidLacks difluoromethoxy groupDifferent enzyme interactions
2,4-Dichlorophenoxyacetic acidDifferent functional groupsHerbicidal properties
4,5-Dichloro-2-methoxybenzoic acidMethoxy instead of difluoromethoxyVarying reactivity and applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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